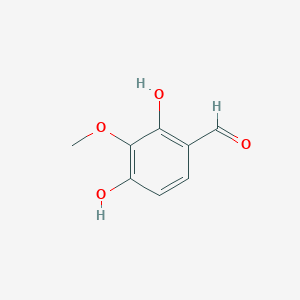
2,4-Dihydroxy-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O4. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mécanisme D'action
Target of Action
2,4-Dihydroxy-3-methoxybenzaldehyde, also known as DHMB, is a small organic molecule with anti-fungal and anti-inflammatory activity . The primary targets of DHMB are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase .
Mode of Action
DHMB disrupts the cellular antioxidation systems of fungi . This disruption is achieved through the redox-active properties of DHMB, which destabilize cellular redox homeostasis
Biochemical Pathways
The biochemical pathways affected by DHMB are those involved in the antioxidation processes of fungi . By disrupting these pathways, DHMB inhibits fungal growth . The downstream effects of this disruption include the destabilization of cellular redox homeostasis, leading to the inhibition of fungal growth .
Pharmacokinetics
It is known that dhmb has a protective effect on intestinal epithelial cells , suggesting that it may be absorbed in the gastrointestinal tract. The impact of these properties on the bioavailability of DHMB is currently unknown and warrants further investigation.
Result of Action
The molecular and cellular effects of DHMB’s action include the disruption of cellular redox homeostasis and the inhibition of fungal growth . On a cellular level, this results in the destabilization of the antioxidation systems of fungi, leading to their inability to grow and proliferate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dihydroxy-3-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the hydroxylation and methoxylation of benzaldehyde derivatives. The reaction typically requires specific catalysts and controlled conditions to ensure the correct substitution pattern on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The compound is usually produced in bulk quantities for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydroxy-3-methoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and quinones.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
2,4-Dihydroxy-3-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxybenzaldehyde: Similar structure but lacks the methoxy group.
3,4-Dihydroxybenzaldehyde: An isomer with hydroxyl groups at different positions.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl and a methoxy group but at different positions on the benzene ring.
Uniqueness
2,4-Dihydroxy-3-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
2,4-dihydroxy-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-4,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFPWODHZJNTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d]thiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2852632.png)



![N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2852639.png)

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2852641.png)




![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide](/img/structure/B2852651.png)
![N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2852652.png)
![Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2852653.png)
